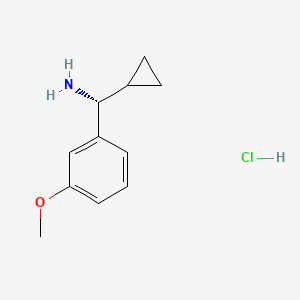
2-(Cyclopentylmethyl)-3-methylbutanoic acid
説明
Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil . It can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .
Synthesis Analysis
The synthesis of cyclopentyl methyl ether (CPME), a related compound, can be done in two different ways: (1) by methylation of the cyclopentanol, (2) by the addition of methanol to the cyclopentene . This second method is better from the point of view of sustainable chemistry as it does not produce by-products .Chemical Reactions Analysis
Cyclopentyl methyl ether is used in organic synthesis, mainly as a solvent . It is widely used as a solvent for alkylation, silylation, organometallic reaction, Grignard reaction, enantiomer selective reaction, reduction, polymerization, etc .Physical And Chemical Properties Analysis
Cyclopentyl methyl ether (CPME), a related compound, is a hydrophobic ether solvent . It has a high boiling point of 106 °C (223 °F) and preferable characteristics such as low formation of peroxides, relative stability under acidic and basic conditions, formation of azeotropes with water coupled with a narrow explosion range .科学的研究の応用
Glycerol Acetalization
This compound has been studied for its role in the acetalization of glycerol. The reaction involves the conversion of glycerol with aldehydes and ketones, a process widely studied to valorize glycerol as a bioproduct. In this context, 2-(Cyclopentylmethyl)-3-methylbutanoic acid could potentially be used as a catalyst or solvent component to drive the equilibrium to the products .
Organometallic Chemistry
Due to its stability and hydrophobicity, this acid derivative can be an excellent candidate for use in organometallic chemistry. It may serve as a solvent or a ligand modifier, enhancing the reactivity and selectivity of organometallic reactions .
Catalysis
In catalytic processes, the unique properties of 2-(Cyclopentylmethyl)-3-methylbutanoic acid, such as chemical stability and resistance to hydrogen atom abstraction, make it suitable for use in various catalytic systems, potentially improving efficiency and yields .
Biphasic Reactions
The compound’s ability to form a positive azeotrope with water and its hydrophobic nature could be advantageous in biphasic reactions, where separation of products from the reaction medium is crucial .
Oxidation Reactions
Its chemical stability makes 2-(Cyclopentylmethyl)-3-methylbutanoic acid a potential solvent or additive in oxidation reactions, where it could help in controlling the reaction conditions and preventing unwanted side reactions .
Radical Reactions
The exceptional stability of this compound towards the abstraction of hydrogen atoms could make it a valuable component in radical reactions, possibly as a solvent or a radical inhibitor to control the reaction pathway .
Green Chemistry Applications
As an eco-friendly solvent, 2-(Cyclopentylmethyl)-3-methylbutanoic acid aligns with the principles of green chemistry. It could be used to replace more hazardous solvents in the synthesis of pharmaceuticals and fine chemicals, contributing to more sustainable industrial practices .
Pharmaceutical Synthesis
The low toxicity and favorable physical properties of 2-(Cyclopentylmethyl)-3-methylbutanoic acid suggest its potential use in the synthesis of active pharmaceutical ingredients (APIs), where it could improve process safety and environmental impact .
Safety and Hazards
将来の方向性
The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale . Wider sustainability questions, particularly the use of non-fossil sources of organic carbon in solvent manufacture, are more important than intrinsic ‘greenness’ .
特性
IUPAC Name |
2-(cyclopentylmethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)10(11(12)13)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOVZORWGHRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)





